N~1~-azepan-4-yl-N~2~,N~2~-dimethylglycinamide dihydrochloride is a chemical compound with significant interest in medicinal chemistry and pharmacology. This compound is classified as an amide derivative, characterized by its unique structure that includes a seven-membered nitrogen-containing ring (azepane) and a dimethylglycinamide moiety. The compound's dihydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility and stability in various applications.
N~1~-azepan-4-yl-N~2~,N~2~-dimethylglycinamide dihydrochloride falls under several classifications:
The synthesis of N~1~-azepan-4-yl-N~2~,N~2~-dimethylglycinamide dihydrochloride typically involves several steps:
The synthesis may utilize various reagents and conditions, including:
The molecular formula for N~1~-azepan-4-yl-N~2~,N~2~-dimethylglycinamide dihydrochloride is C~10~H~23~Cl~2~N~3~O. Its structure features:
The molecular weight of this compound is approximately 272.21 g/mol. The InChI Key for this compound is provided for database searches and computational modeling .
N~1~-azepan-4-yl-N~2~,N~2~-dimethylglycinamide dihydrochloride can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for N~1~-azepan-4-yl-N~2~,N~2~-dimethylglycinamide dihydrochloride primarily relates to its interaction with biological targets, such as receptors or enzymes.
Research into its pharmacodynamics would involve assessing its efficacy through in vitro assays and possibly in vivo studies to elucidate its therapeutic potential.
Some notable physical properties include:
Chemical properties include:
Relevant data on melting point, boiling point, and specific heat capacity may need to be sourced from experimental studies or material safety data sheets.
N~1~-azepan-4-yl-N~2~,N~2~-dimethylglycinamide dihydrochloride has several scientific applications:
This compound's unique structure and properties make it a valuable subject for ongoing research within medicinal chemistry and pharmacology.
The azepane (7-membered nitrogen heterocycle) core in N~1~-azepan-4-yl-N~2~,N~2~-dimethylglycinamide dihydrochloride is synthesized primarily through reductive amination or ring-expansion protocols. A common approach involves the condensation of 1,6-dibromohexane with ammonia or protected amines, followed by catalytic hydrogenation under high pressure (50-100 psi) using palladium on carbon. This method yields the azepane scaffold with the nitrogen atom positioned for subsequent functionalization at the 4-position [9]. Alternative routes employ azepan-4-one derivatives as key intermediates, where the ketone moiety facilitates selective modification via reductive amination or nucleophilic addition. Industrial-scale synthesis often utilizes 1-methylazepan-4-one hydrochloride (CAS RN not specified in search results) as a precursor, enabling precise control over stereochemistry and regioselectivity during ring formation [6]. Optimized reaction parameters include toluene as solvent at 80°C, achieving cyclization yields exceeding 85% with minimized oligomer formation.
Table 1: Cyclization Methods for Azepane Synthesis
Method | Key Reagent | Temperature | Yield (%) | Byproducts |
---|---|---|---|---|
Reductive Amination | NaBH~3~CN, MeOH | 25°C | 78% | Dialkylated impurities |
Catalytic Hydrogenation | Pd/C, H~2~ (50 psi) | 80°C | 92% | Dehalogenated species |
Ring Expansion | NaN~3~, BF~3~·Et~2~O | 0°C to 25°C | 65% | Isomeric azepanes |
Coupling the azepane moiety with N,N-dimethylglycine requires selective amidation to prevent N-alkylation side reactions. Two predominant strategies are employed: (1) Carbodiimide-mediated coupling using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride and hydroxybenzotriazole in dichloromethane, activating the carboxylic acid of N,N-dimethylglycine for nucleophilic attack by 4-aminoazepane; (2) Schotten-Baumann conditions utilizing dimethylglycinyl chloride generated in situ with thionyl chloride, followed by reaction with azepan-4-amine in aqueous sodium hydroxide at 0–5°C [1]. The latter method achieves 90–94% conversion but requires rigorous exclusion of moisture to prevent hydrolysis. Recent optimizations employ mixed anhydride methods with isobutyl chloroformate, yielding the amide bond with >98% purity when conducted in tetrahydrofuran with N-methylmorpholine as base . Critical purification involves silica gel chromatography with chloroform/methanol/ammonium hydroxide (8:2:0.5) to isolate N~1~-azepan-4-yl-N~2~,N~2~-dimethylglycinamide free base prior to salt formation.
Conversion to the dihydrochloride salt enhances stability and crystallinity. The free base is dissolved in anhydrous ethyl acetate or methyl tert-butyl ether, followed by controlled bubbling of hydrogen chloride gas through the solution at −15°C to 0°C. Alternative methods use concentrated hydrochloric acid in isopropanol, though gas treatment minimizes water inclusion in the crystal lattice [3] [7]. Crystallization kinetics are optimized by seeding with pre-formed dihydrochloride crystals and implementing a temperature gradient: cooling from 25°C to −20°C at 0.5°C/minute. This yields monoclinic crystals with defined melting points and <0.5% solvent residues. Solvent screening reveals ethyl acetate/isopropanol (9:1) as optimal for crystal habit control, achieving bulk densities >0.45 g/cm³ suitable for filtration. Lyophilization from tert-butanol/water systems generates amorphous salts but is avoided due to hygroscopicity concerns in long-term storage [1].
Table 2: Salt Crystallization Optimization Parameters
Solvent System | HCl Source | Temperature | Crystal Form | Purity (%) | Yield (%) |
---|---|---|---|---|---|
Ethyl acetate | Gas | 0°C to −20°C | Monoclinic | 99.7 | 88 |
MTBE/IPA (95:5) | Conc. HCl (aq) | 25°C to 5°C | Needles | 98.2 | 92 |
Acetone/water (80:20) | 2M HCl in ether | 10°C to −10°C | Amorphous | 97.5 | 95 |
Scaling beyond laboratory batches introduces critical challenges: (1) Exothermicity during amidation requiring jacketed reactors with cryogenic cooling capacity; (2) Azepane ring instability under acidic conditions during salt formation, necessitating strict pH control below 2.0; (3) Persistent genotoxic impurities from dibromohexane starting materials, addressed via carbon filtration or resin-based scavengers. Continuous flow chemistry mitigates these issues by enabling rapid mixing and precise temperature modulation. A demonstrated pilot-scale process uses a plug-flow reactor for reductive amination (residence time: 8 minutes) coupled with inline infrared monitoring to maintain stoichiometric balance, achieving 86% overall yield at 15 kg/batch scale . Economic optimization focuses on solvent recycling via distillation (recovering >90% ethyl acetate) and catalytic hydrogenation catalyst reuse after regeneration. Final crystallization incorporates anti-solvent addition (heptane) to enhance particle size distribution, ensuring flowability for large-scale pharmaceutical processing. Current efforts target enzymatic desymmetrization of azepane precursors to access enantiopure intermediates, potentially eliminating chiral chromatography steps that reduce throughput by 40% [1].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: